1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
CAS No.: 150749-32-9
Cat. No.: VC5060684
Molecular Formula: C12H17NO
Molecular Weight: 191.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150749-32-9 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.274 |
IUPAC Name | 1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |
Standard InChI | InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |
Standard InChI Key | MXTVDFNJBCVQDR-UHFFFAOYSA-N |
SMILES | CCN1CCCC2=C1C=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline (C₁₂H₁₇NO) is an N-ethylated, 7-methoxy-substituted derivative of 1,2,3,4-tetrahydroquinoline. Its IUPAC name, 1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline, reflects the positions of the ethyl and methoxy substituents on the partially saturated quinoline ring . The compound’s structure combines a bicyclic framework with one aromatic ring and a partially saturated six-membered ring, conferring both rigidity and conformational flexibility (Fig. 1).
Table 1: Key Identifiers of 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves multi-step functionalization of tetrahydroquinoline precursors. A common approach includes:
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Methoxy Introduction: 7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9) serves as a key intermediate, synthesized via catalytic hydrogenation of 7-methoxyquinoline followed by alkylation .
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Ethylation: N-ethylation using ethylating agents like ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product . Patent literature reports yields up to 92% for analogous tetrahydroquinoline alkylations under optimized conditions .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Methoxylation | Pd/C, H₂ (1 atm), MeOH, 50°C | 76–92% | |
Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 87–95% |
Physicochemical Properties
Thermal and Spectral Characteristics
The compound exhibits a boiling point of ~344°C (extrapolated from analogous tetrahydroquinolines ) and a calculated logP value of 2.23, indicating moderate lipophilicity . Its UV-Vis spectrum shows absorption maxima at 270–290 nm, characteristic of methoxy-substituted aromatic systems .
Table 3: Physicochemical Data
Property | Value | Method/Source |
---|---|---|
Density | 1.085 g/cm³ (est.) | Calculated |
Flash Point | 188.5°C | Analogous compound |
Refractive Index | 1.565 | Estimated |
Applications in Pharmaceutical Research
Role as a Building Block
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is primarily employed as a heterocyclic building block in medicinal chemistry. Its structure serves as a scaffold for developing:
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